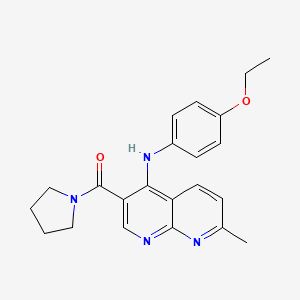

N-(4-ethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-3-28-17-9-7-16(8-10-17)25-20-18-11-6-15(2)24-21(18)23-14-19(20)22(27)26-12-4-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKRTMZJEUMHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halides.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through an amide bond formation reaction, typically using pyrrolidine-1-carbonyl chloride as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-ethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that derivatives of naphthyridines can inhibit key enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC), which are crucial in cancer cell proliferation and survival .

Case Study: Inhibition of PI3K

A detailed analysis of dietary compounds revealed that certain naphthyridine derivatives bind effectively to the active sites of PI3K, exhibiting binding energies ranging from -9.0 to -12.0 kcal/mol. This suggests a strong interaction between the compound and the enzyme, potentially leading to significant anticancer effects through the modulation of cell signaling pathways .

Neuroprotective Effects

The compound's structural features may also confer neuroprotective properties. Research indicates that naphthyridine derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory effects within the central nervous system. Such actions are beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Naphthyridine derivatives have been explored for their antimicrobial properties as well. Studies have shown that these compounds can inhibit bacterial growth by disrupting cellular processes or by acting on bacterial enzymes, making them candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituents and Key Properties of Selected 1,8-Naphthyridin-4-amine Derivatives

Key Observations :

- Substituent Effects on Solubility: The target compound’s 4-ethoxyphenyl group likely improves solubility compared to non-polar analogs (e.g., 3e’s bromophenyl or 19’s phenyl) due to the polar ethoxy group. Methoxy-substituted derivatives (e.g., 3f) also exhibit enhanced solubility but with shorter alkoxy chains .

- Trifluoromethyl (CF₃) Influence: Compounds 3e–3g include a CF₃ group at position 5, which is absent in the target compound. CF₃ groups are known to enhance metabolic stability and lipophilicity, suggesting divergent pharmacokinetic profiles .

Physicochemical Properties

Melting points and yields vary significantly based on substituents:

- High-Yield Derivatives : Compounds with electron-withdrawing groups (e.g., CF₃ in 3e–3g) or heteroaromatic substituents (e.g., thienyl in 3g) show yields up to 90%, likely due to stabilized intermediates during microwave synthesis .

- Melting Point Trends : Bulky or planar groups (e.g., thienyl in 3g) correlate with higher melting points (219–221°C), while flexible substituents (e.g., isobutyl in 3h) reduce melting points (151–153°C) . The target compound’s ethoxy and pyrrolidine groups may result in intermediate melting points.

Spectroscopic Characterization

- IR and NMR Profiles : The target compound’s IR spectrum would show peaks for carbonyl (C=O, ~1650–1750 cm⁻¹) and aromatic C–O (ethoxy, ~1250 cm⁻¹). In comparison, CF₃-containing derivatives (3e–3g) exhibit strong C–F stretches (~1100–1200 cm⁻¹) .

- ¹H NMR : The ethoxy group’s –OCH₂CH₃ protons would resonate as a quartet (δ ~3.5–4.0 ppm), distinct from methoxy (δ ~3.8 ppm) or thienyl protons (δ ~7.0 ppm) in analogs .

Biological Activity

N-(4-ethoxyphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core, which is known for its diverse biological properties. The chemical structure can be summarized as follows:

- Molecular Formula : C22H24N4O3

- Molecular Weight : 404.47 g/mol

- IUPAC Name : [4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidine-1-carbonyl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include the formation of the naphthyridine core followed by the introduction of the ethoxyphenyl and pyrrolidine groups. Optimization of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has shown affinity for cannabinoid receptors (CB1 and CB2), with a preference for CB2, which is linked to anti-inflammatory effects .

- Signal Modulation : By binding to these targets, it can modulate downstream signaling pathways that influence cellular responses.

Pharmacological Studies

Research has indicated several pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Some derivatives of naphthyridines have been studied for their anticancer activities, indicating potential applications in oncology .

Study on Cannabinoid Receptors

A notable study evaluated various naphthyridine derivatives for their binding affinity to cannabinoid receptors. The results indicated that compounds similar to this compound possess a greater affinity for CB2 receptors compared to CB1 receptors. This suggests potential therapeutic applications in pain management and inflammation .

Antimicrobial Activity

Research on related pyrrole-containing compounds has demonstrated significant antimicrobial properties. Pyrrole derivatives have been recognized for their ability to inhibit bacterial growth and possess antiviral effects, suggesting that this compound may also exhibit similar activities .

Summary of Biological Activities

Q & A

Q. How are contradictions in biological assay data (e.g., IC₅₀ variability) addressed methodologically?

- Methodological Answer :

- Blind Re-Testing : Repeat assays with blinded samples to eliminate bias.

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Meta-Analysis : Pool data from multiple labs using random-effects models to estimate true effect size .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 80–100°C | +25% yield | |

| Catalyst (Pd/Xantphos) | 5 mol% | +15% efficiency | |

| Sonication Frequency | 40 kHz | +30% kinetics |

Q. Table 2. Spectroscopic Benchmarks

| Functional Group | NMR Shift (¹H) | IR Absorption (cm⁻¹) |

|---|---|---|

| Ethoxyphenyl | δ 1.35 (t, CH₃) | 1250 (C-O-C) |

| Pyrrolidine Carbonyl | - | 1650 (C=O) |

| Naphthyridine C=N | - | 1600 (C=N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.